(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride
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Overview
Description
(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride typically involves enantioselective hydrogenation of precursors using specific catalysts. One common method includes the use of a ruthenium-optically active phosphine complex as a catalyst to achieve high selectivity for the desired stereoisomer . The reaction conditions are generally mild, ensuring high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. These methods utilize enzymes such as diketoreductases and carbonyl reductases to achieve high enantioselectivity and efficiency . The use of biocatalysts not only enhances the stereoselectivity but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions often involve the conversion of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols.
Scientific Research Applications
(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound shares similar stereochemistry and is used in the synthesis of statin drugs.
(3R,5S)-3,5,6-trihydroxyhexanoic acid: Another compound with similar stereochemistry, used as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride apart is its specific amino group, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of biologically active molecules and in studies of enzyme mechanisms.
Properties
IUPAC Name |
(3R,5S)-5-aminooxan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVXIXWOZUSCNX-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@@H]1O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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